molecular formula C17H20BrNO3S B603158 [(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine CAS No. 914232-37-4

[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine

Cat. No.: B603158
CAS No.: 914232-37-4
M. Wt: 398.3g/mol
InChI Key: GILPXZHFEAWQSY-UHFFFAOYSA-N
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Description

[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzyl group, a bromine atom, a butoxy group, and a sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine typically involves multiple steps. One common method includes the following steps:

    Butoxylation: The addition of a butoxy group to the benzene ring.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Butoxylation can be performed using butanol and a strong acid catalyst. Sulfonamidation typically involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-bromo-3-methoxybenzene-1-sulfonamide
  • N-benzyl-4-chloro-3-butoxybenzene-1-sulfonamide
  • N-benzyl-4-bromo-3-butoxybenzene-1-carboxamide

Uniqueness

[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

914232-37-4

Molecular Formula

C17H20BrNO3S

Molecular Weight

398.3g/mol

IUPAC Name

N-benzyl-4-bromo-3-butoxybenzenesulfonamide

InChI

InChI=1S/C17H20BrNO3S/c1-2-3-11-22-17-12-15(9-10-16(17)18)23(20,21)19-13-14-7-5-4-6-8-14/h4-10,12,19H,2-3,11,13H2,1H3

InChI Key

GILPXZHFEAWQSY-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br

Origin of Product

United States

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